Ferric nitrate

Catalog No.
S579730
CAS No.
10421-48-4
M.F
Fe(NO3)3(H2O)9
FeN3O9
M. Wt
241.86 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric nitrate

CAS Number

10421-48-4

Product Name

Ferric nitrate

IUPAC Name

iron(3+);trinitrate

Molecular Formula

Fe(NO3)3(H2O)9
FeN3O9

Molecular Weight

241.86 g/mol

InChI

InChI=1S/Fe.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

VCJMYUPGQJHHFU-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3]

Synonyms

ferric nitrate, ferric nitrate hexahydrate, ferric nitrate iron salt, ferric nitrate nonahydrate, ferric nitrate octacosahydrate, ferric nitrate octapentacontahydrate, ferric nitrate octatriacontahydrate, ferric nitrate pentadecahydrate, ferric nitrate undecahydrate

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Fe+3]

The exact mass of the compound Ferric nitrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferric nitrate (CAS 10421-48-4), most commonly supplied as a nonahydrate, is a highly soluble, oxidizing iron(III) salt utilized extensively as a precursor in advanced materials synthesis and industrial chemical manufacturing [1]. Unlike other common iron salts, it features exceptionally high solubility in both aqueous and organic solvents (such as ethanol), making it a versatile reagent for non-aqueous sol-gel processes. Its procurement value is primarily driven by its low thermal decomposition temperature, which yields high-purity iron oxides without halogenated residues, and its ability to act as a clean, selective oxidant when supported on solid matrices[1].

Substituting ferric nitrate with lower-cost alternatives like ferric chloride or ferric sulfate frequently leads to severe process failures or equipment degradation[1]. Ferric chloride introduces highly corrosive chloride ions that can cause pitting in stainless steel reactors and act as irreversible catalyst poisons in downstream applications. Conversely, ferric sulfate presents significant solubility limitations in organic solvents and, in aqueous chelate manufacturing, causes the unwanted precipitation of sodium sulfate decahydrate (Glauber's salt), necessitating costly secondary filtration steps [1]. Furthermore, the sulfate anion requires significantly higher calcination temperatures for complete thermal decomposition, drastically increasing energy costs compared to the low-temperature decomposition profile of ferric nitrate.

Halide-Free Thermal Decomposition for High-Purity Precursors

In the synthesis of high-purity α-Fe2O3 (hematite) nanoparticles, the choice of iron precursor dictates the required calcination energy and the purity of the final phase. Ferric nitrate completely decomposes to crystalline hematite at approximately 400 °C without leaving corrosive or structurally disruptive residues[1]. In contrast, utilizing ferric sulfate requires significantly higher thermal budgets to break down the stable sulfate anion, while ferric chloride leaves residual chloride ions that can alter the desired particle morphology and corrode high-temperature processing equipment [1].

Evidence DimensionComplete thermal decomposition temperature to pure α-Fe2O3
Target Compound Data~400 °C (Ferric nitrate)
Comparator Or Baseline>700 °C (Ferric sulfate) / Halide residue risk (Ferric chloride)
Quantified Difference>300 °C reduction in required calcination temperature compared to sulfates, with zero halide contamination.
ConditionsThermal decomposition in air/oxygen environments.

Lowers energy consumption during calcination and eliminates the risk of chloride-induced corrosion in high-temperature synthesis infrastructure.

Byproduct Solubility in Industrial Chelate Manufacturing

The commercial production of iron chelates, such as FeHEDTA, requires reacting an iron source with a sodium chelant (e.g., Na3HEDTA). When ferric nitrate is utilized, the resulting byproduct is highly soluble sodium nitrate, which acts as an inert diluent and maintains a clear, stable solution [1]. If ferric sulfate is substituted to reduce raw material costs, the reaction produces sodium sulfate, which rapidly precipitates as a decahydrate (Glauber's salt) [1]. This precipitation causes severe processing complications, requiring additional filtration and disposal steps that negate any initial cost savings.

Evidence DimensionReaction byproduct phase state
Target Compound DataSoluble sodium nitrate (Clear solution)
Comparator Or BaselineNa2SO4·10H2O precipitation (Ferric sulfate)
Quantified Difference100% elimination of solid byproduct precipitation during aqueous chelation.
ConditionsAqueous reaction with Na3HEDTA at standard industrial concentrations.

Eliminates costly secondary filtration steps and prevents pipeline blockages in continuous chelate manufacturing processes.

Non-Aqueous Sol-Gel Processability in Alcohols

Advanced sol-gel synthesis of iron oxide or core-shell nanostructures frequently requires non-aqueous environments to prevent premature hydrolysis and agglomeration. Ferric nitrate exhibits exceptional solubility in absolute ethanol, allowing for the direct formation of stable, homogeneous sols [1]. Comparatively, ferric sulfate is practically insoluble in ethanol, forcing manufacturers to use aqueous media that complicate the control of nanoparticle size and capping agent integration [1]. The use of ferric nitrate enables precise morphological control in alcohol-based systems without the toxicity associated with organometallic precursors like iron acetylacetonate.

Evidence DimensionSolubility and sol stability in absolute ethanol
Target Compound DataHighly soluble, forms stable homogeneous sol
Comparator Or BaselineInsoluble / Rapid precipitation (Ferric sulfate)
Quantified DifferenceEnables 100% non-aqueous alcoholic sol-gel processing, impossible with sulfate salts.
ConditionsSol-gel processing in absolute ethanol at 60–80 °C.

Allows manufacturers to utilize low-toxicity organic solvents for precise nanoparticle synthesis, avoiding the agglomeration typical of aqueous precipitation.

Catalytic Selectivity in Solid-Supported Oxidations

In organic synthesis, liquid nitric acid and unsupported metal nitrates often cause over-oxidation and uncontrolled NOx gas evolution. By impregnating ferric nitrate onto solid supports like silica (Silfen) or montmorillonite clay (Clayfen), it becomes a highly selective, easy-to-handle solid oxidant [1]. For the oxidation of benzoins to benzils, silica-supported ferric nitrate achieves up to 98% yield under mild conditions with a significantly reduced molar ratio (1:3 reagent-to-substrate) compared to unsupported ferric nitrate (which requires a 2.5:1 ratio) [1]. This formulation drastically reduces toxic gas emissions while outperforming other transition metal salts.

Evidence DimensionRequired molar ratio and target yield
Target Compound Data1:3 molar ratio yielding >90% target product (Supported Ferric Nitrate)
Comparator Or Baseline2.5:1 molar ratio (Unsupported Ferric Nitrate)
Quantified Difference~88% reduction in required reagent mass while maintaining near-quantitative yields.
ConditionsMild selective oxidation of benzoins/alcohols.

Provides a highly selective, safe, and easily recoverable solid reagent for industrial oxidations, minimizing toxic gas hazards and waste disposal costs.

High-Purity Iron Oxide Nanoparticle Synthesis

Ferric nitrate is the preferred precursor for synthesizing monodisperse, high-purity α-Fe2O3 nanoparticles via thermal decomposition or non-aqueous sol-gel methods. Its high solubility in ethanol and low decomposition temperature (~400 °C) make it ideal for producing tailored magnetic or catalytic nanomaterials without the risk of chloride contamination or the high energy costs associated with sulfate decomposition [1].

Commercial Metal Chelate Production

In the agricultural and water treatment sectors, ferric nitrate is critical for manufacturing liquid iron chelates (e.g., FeHEDTA). Its use ensures that the reaction byproducts remain completely soluble, avoiding the severe scaling and precipitation issues associated with ferric sulfate, and the corrosive damage caused to stainless steel reactors by ferric chloride [2].

Solid-Supported Reagents for Fine Chemical Synthesis

For pharmaceutical and fine chemical manufacturing requiring mild, selective oxidations, ferric nitrate is utilized to create supported reagents like Clayfen or Silfen. These solid-phase oxidants offer superior handling, minimal NOx emissions, and excellent selectivity, making them highly preferable to liquid nitric acid or unsupported metal salts [3].

Physical Description

Ferric nitrate appears as a violet crystalline solid. Noncombustible but it will accelerate the burning of combustible materials. If large quantities are involved in the fire or the combustible material is finely divided an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used for dyeing and tanning, in chemical analysis, and in medicine.
PelletsLargeCrystals, Liquid

Density

1.7 at 68 °F (USCG, 1999)

Melting Point

117 °F (USCG, 1999)

UNII

N8H8402XOB

Related CAS

7782-61-8 (nonahydrate)

GHS Hazard Statements

Aggregated GHS information provided by 2250 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2250 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2243 of 2250 companies with hazard statement code(s):;
H315 (94.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10421-48-4

Associated Chemicals

Ferric nitrate nonahydrate;7782-61-8
Ferric nitrate hexahydrate;13476-08-9

Wikipedia

Iron(III) nitrate
Ferric nitrate

Methods of Manufacturing

Action of concentrated nitric acid on scrap iron or iron oxide and crystallizing. /Ferric nitrate nonahydrate/

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Nitric acid, iron(3+) salt (3:1): ACTIVE

Analytic Laboratory Methods

Method 418D: Chromotropic Acid Method. Nitrate reacts with one mole of chromotropic acid to form a yellow reaction product with maximum absorbance at 410 nm. The maximum color develops within 10 min and is stable for 24 hr. The method is recommended for the concn range 0.1 to 5 mg nitrate ion-nitrogen/l. A synthetic sample containing 1.00 mg nitrate ion-nitrogen/l was analyzed by 5 laboratories with a relative standard deviation of 8% and relative error of 3%. /Nitrate/
EPA Method 9200: Applicable to the analysis of ground water, drinking, surface, and saline waters, and domestic and industrial wastes. Modification can be made to remove or correct for turbidity, color, salinity, or dissolved organic compounds in the sample. The applicable range of concentration is 0.1 to 2 mg nitrate-nitrogen/l of sample. Twenty-seven analysts in fifteen laboratories analyzed natural-water samples containing increments (as nitrogen, nitrate) of 0.16, 0.19, 0.08, and 1.24 mg/l with the precision as the standard deviation of 0.092, 0.083, 0.245, and 0.214.
Method 418C: Reduction Method. This method uses commercially available cadmium granules treated with copper sulfate to form a copper coating. The nitrite produced is determined by diazotizing with sulfanilamide and coupling with N-(1-naphthyl)-ethylenediamine to form a highly colored azo dye that is measured colorimetrically. The applicable range of this method is 0.01 to 1.0 mg nitrate-nitrogen/l. The method is especially recommended for nitrate levels below 0.1 mg nitrogen/l where other methods lack adequate sensitivity. /Nitrate/

Dates

Last modified: 08-15-2023

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